molecular formula C25H20N2O3S B11225204 6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225204
M. Wt: 428.5 g/mol
InChI Key: VMVSJRSZAMIBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

The synthesis of 6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common synthetic route includes the reaction of naphthalen-1-ylamine with a dibenzo[c,e][1,2]thiazine derivative under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to around 110°C for a few hours to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide group, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

6,7-dimethyl-N-naphthalen-1-yl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H20N2O3S/c1-16-14-18(25(28)26-22-12-7-9-17-8-3-4-10-19(17)22)15-21-20-11-5-6-13-23(20)31(29,30)27(2)24(16)21/h3-15H,1-2H3,(H,26,28)

InChI Key

VMVSJRSZAMIBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.